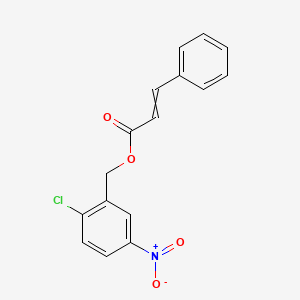

2-Chloro-5-nitrobenzyl 3-phenylacrylate

描述

属性

分子式 |

C16H12ClNO4 |

|---|---|

分子量 |

317.72 g/mol |

IUPAC 名称 |

(2-chloro-5-nitrophenyl)methyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H12ClNO4/c17-15-8-7-14(18(20)21)10-13(15)11-22-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI 键 |

PTUZGVGGQPKWQM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

The following compounds share structural motifs with 2-chloro-5-nitrobenzyl 3-phenylacrylate, differing in substituents or ester groups:

Research Findings and Experimental Data

- This contrasts with the target compound’s synthesis, which likely involves simpler esterification due to the absence of phosphorus-based groups. 2-((4-Methylphenyl)thio)-5-nitrobenzyl 3-phenylacrylate may exhibit enhanced stability in acidic conditions due to the thioether’s resistance to hydrolysis, though experimental verification is needed .

Physicochemical Properties :

- The nitro group in This compound contributes to its higher density and melting point compared to methyl cinnamate. However, quantitative data (e.g., melting points, solubility) are absent in available literature.

准备方法

Chlorination of m-Nitrotoluene to 2-Chloro-5-nitro-toluene

A critical precursor is 2-chloro-5-nitro-toluene, which can be prepared by selective chlorination of m-nitrotoluene using chlorine gas catalyzed by transition metals or their salts. The process involves:

- Mixing m-nitrotoluene with a transition metal catalyst (e.g., iron or copper salts) at 30–80 °C under stirring.

- Introducing chlorine gas gradually until the m-nitrotoluene content drops below 1%.

- Washing the reaction mixture with water and sodium carbonate solution to remove impurities.

- Vacuum distillation and reduced pressure rectification to purify the product to 99% purity.

This method provides high selectivity and purity for 2-chloro-5-nitro-toluene, which is essential for subsequent steps.

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Chlorination | 30–80 °C, stirring | m-Nitrotoluene, Cl2 gas, transition metal catalyst (0.01–0.03 mol ratio) | 2-Chloro-5-nitro-toluene, >99% purity |

| Workup | Water, Na2CO3 wash | - | Removal of impurities |

| Purification | Vacuum distillation | - | Pure 2-chloro-5-nitro-toluene |

Formation of 3-Phenylacrylate Moiety

The 3-phenylacrylate fragment is typically synthesized via Knoevenagel condensation between benzaldehyde derivatives and malonate or cyanoacetate esters. Recent advances include microwave-assisted Knoevenagel condensation, which offers:

- Rapid reaction times (seconds to minutes).

- High yields and purity.

- Mild conditions without strong bases or acids.

For example, ethyl 2-cyano-3-phenylacrylate derivatives have been synthesized by mixing benzaldehyde and ethyl cyanoacetate with ammonium acetate under microwave irradiation at 320 W for 50 seconds, followed by recrystallization.

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Knoevenagel condensation | Microwave, 320 W, 50 s | Benzaldehyde, ethyl cyanoacetate, ammonium acetate | Ethyl 2-cyano-3-phenylacrylate derivatives, 75% yield |

Coupling to Form 2-Chloro-5-nitrobenzyl 3-phenylacrylate

The final step involves esterification of the 2-chloro-5-nitrobenzyl alcohol (or its precursor) with 3-phenylacrylic acid or its activated derivatives. Common methods include:

- Using acid chlorides or anhydrides of 3-phenylacrylic acid with 2-chloro-5-nitrobenzyl alcohol under base catalysis.

- Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to promote ester bond formation.

- Conducting the reaction under inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.

Purification is typically achieved by column chromatography or recrystallization.

Alternative Synthetic Routes and Catalytic Systems

One-Pot Synthesis of Chlorinated Nitro Aromatics

Some patents describe one-pot methods for preparing chlorinated nitro aromatics using organic bases and Lewis acid catalysts to improve yield and selectivity. For example, 2-chloro-5-nitropyridine is synthesized by:

- Catalytic addition of nitromethane to 2-halogenated acrylate.

- Lewis acid-catalyzed condensation with orthoformate triester.

- Pyridine cyclization.

- Chlorination with phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours.

This method avoids diazotization and nitration steps, improving atom economy and reducing waste.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The chlorination step using transition metal catalysts ensures high regioselectivity and purity, critical for downstream reactions.

- Microwave-assisted Knoevenagel condensation significantly reduces reaction time and improves yield for acrylate derivatives, confirmed by FT-IR and 1H NMR spectroscopy.

- The one-pot synthesis approach for related chlorinated nitro compounds demonstrates improved atom economy and environmental benefits, with yields up to 89.5% and purity >99.5%.

- Analytical techniques such as NMR, FT-IR, and melting point determination are essential for confirming the structure and purity of intermediates and final products.

常见问题

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of 2-chloro-5-nitrobenzyl 3-phenylacrylate, and how do reaction conditions influence yield? A: Key parameters include:

- Temperature control : Avoid thermal degradation of nitro groups (exothermic above 190°C in related nitrobenzyl compounds) .

- pH adjustments : Maintain mildly acidic conditions (pH 5–6) to stabilize intermediates during esterification.

- Reaction time : Monitor via TLC/HPLC to prevent over-reduction of nitro groups.

Yield improvements (>70%) are achievable using dropwise addition of benzyl chloride derivatives to acrylate precursors under nitrogen .

Advanced Purification Challenges

Q: How can chromatographic separation challenges for nitro-aromatic byproducts be addressed in this compound’s purification? A: Use gradient elution with silica gel columns:

- Start with hexane:ethyl acetate (9:1) to remove nonpolar impurities.

- Shift to 7:3 for isolating nitro-aromatic byproducts (Rf ~0.5–0.7) .

- Final purification via recrystallization in ethanol-water (1:3) enhances purity (>98%) .

Analytical Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: Combine:

- ¹³C-NMR : Identify carbonyl (δ 165–170 ppm) and nitrobenzyl carbons (δ 140–150 ppm) .

- FT-IR : Detect ester C=O stretch (~1720 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Stability Under Thermal/Photolytic Stress

Q: How does thermal and UV exposure affect the stability of this compound, and what precautions are needed? A:

- Thermal stability : Decomposes exothermically above 211°C, releasing Cl⁻ and NOₓ . Store at 0–6°C in amber vials.

- Photolytic degradation : Nitro groups undergo photoreduction; use UV-blocking glassware during reactions .

Biological Activity Screening

Q: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or antibacterial agent? A:

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 10–100 μM concentrations .

- Antibacterial activity : Test against Gram-positive (e.g., S. aureus) via microdilution (MIC range: 8–32 μg/mL) .

Safety and Handling Protocols

Q: What are the primary hazards associated with handling this compound, and how can risks be mitigated? A:

- Toxicity : Acute oral LD₅₀ (rat) >500 mg/kg; avoid inhalation (irritant).

- Decomposition : Use fume hoods for reactions >150°C; neutralize waste with 10% NaHCO₃ .

Computational Modeling Applications

Q: How can DFT calculations predict reactivity or binding modes of this compound in drug design? A:

- Reactivity : Calculate Fukui indices to identify electrophilic sites (e.g., nitro group for nucleophilic attack) .

- Docking : Use AutoDock Vina with protein targets (e.g., COX-2) to assess binding affinity (ΔG < −8 kcal/mol) .

Contradictory Data in Literature

Q: How to resolve discrepancies in reported melting points or spectral data for this compound? A:

- Melting point variation : Likely due to polymorphic forms. Characterize via XRD and DSC to identify dominant crystalline phases .

- Spectral conflicts : Cross-validate with authentic standards from CAS-registered suppliers (e.g., PubChem data ).

Scale-Up Challenges

Q: What engineering controls are critical for scaling up synthesis from milligram to gram quantities? A:

- Heat dissipation : Use jacketed reactors with glycol cooling to manage exotherms .

- Solvent recovery : Implement distillation traps for ethyl acetate reuse (≥90% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。